
5-Chloro-2-(thiazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(thiazol-5-yl)pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 5-position and a thiazole ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with thiazole derivatives under specific conditions. One common method is the cyclization reaction of 2-chloropyridine with thiazole-5-carbaldehyde in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-(thiazol-5-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Using nucleophiles such as amines or halides under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyridines or thiazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-2-(thiazol-5-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of various pathogens.
Medicine: In the medical field, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various chemical processes.
Mecanismo De Acción
The mechanism by which 5-Chloro-2-(thiazol-5-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloropyridine: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Similar core structure but different substituents.
Pyridine derivatives: Similar pyridine core but different substituents.
Uniqueness: 5-Chloro-2-(thiazol-5-yl)pyridine is unique due to its combination of the pyridine and thiazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H5ClN2S |
|---|---|
Peso molecular |
196.66 g/mol |
Nombre IUPAC |
5-(5-chloropyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H |
Clave InChI |
GUWPZGSHHGROHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)C2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



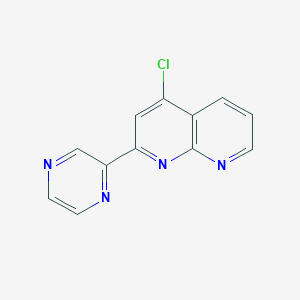
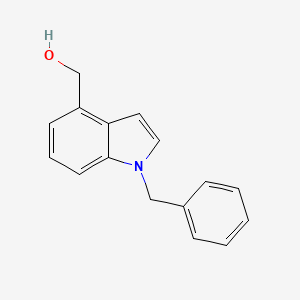


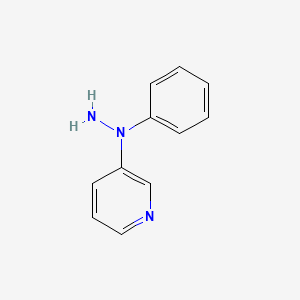
![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)
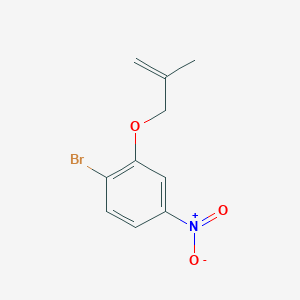
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)
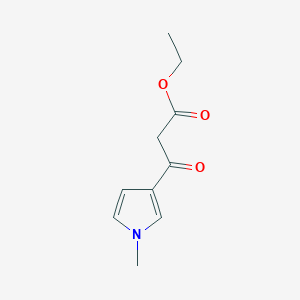
![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)

![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)
![tert-butyl N-[[3-chloro-5-[3-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B15356952.png)
